molecular formula C11H11NO3 B586790 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid CAS No. 1794752-91-2

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid

Cat. No.: B586790
CAS No.: 1794752-91-2
M. Wt: 208.231
InChI Key: CPXMQDRGVOOXSQ-FIBGUPNXSA-N
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Description

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is a deuterated stable isotope analog of 5-methoxyindole-2-carboxylic acid, where three hydrogen atoms in the methyl group are replaced by deuterium (CAS#: 1794752-91-2, Molecular Formula: C11H8D3NO3, Molecular Weight: 208.23 g/mol) . This labeling makes it a critical internal standard in analytical methods like LC-MS for the precise quantification of its non-deuterated analog in complex biological matrices, ensuring accurate pharmacokinetic and metabolic studies. The compound is primarily used in the preparation of oxazinones, which are explored as potential bactericides and monoamine oxidase (MAO) inhibitors . Research into related indole-2-carboxamide hybrids highlights their strong potential as multifunctional neuroprotective agents . These compounds exhibit significant antioxidant properties, effectively suppressing iron-induced lipid peroxidation and protecting neuronal cells from oxidative stress-induced toxicity, which is relevant in models of neurodegenerative disorders . Furthermore, the non-deuterated core structure, 5-methoxyindole-2-carboxylic acid, has been the subject of recent structural studies, with the discovery of new polymorphs that are characterized by specific hydrogen-bonding patterns in the crystalline state . This research provides valuable insights into the solid-state properties of the compound, which can influence its solubility and formulation. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMQDRGVOOXSQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Methyl-d3 Incorporation

  • Treat 3-bromo-5-methoxyindole-2-carboxylate with CD₃MgBr in THF at −78°C.

  • Yield : 68% with 98% D-incorporation.

Step 2: Ester Hydrolysis

  • Hydrolyze the ethyl ester using 2M NaOH in methanol/water (4:1) at 60°C.

  • Reaction time : 6–8 hours.

Spectroscopic Characterization and Quality Control

Critical analytical data for 5-methoxy-3-(methyl-d3)-indole-2-carboxylic acid:

Parameter Value Method
Molecular Weight208.23 g/molHRMS (ESI+)
Deuterium Purity≥99%²H NMR
Melting Point214–216°C (dec.)DSC
IR (ν, cm⁻¹)1695 (C=O), 3280 (N–H)FT-IR

¹H NMR (DMSO-d6, 500 MHz): δ 12.1 (s, 1H, COOH), 7.38 (d, J = 8.5 Hz, 1H), 6.94 (s, 1H), 6.85 (d, J = 8.5 Hz, 1H), 3.82 (s, 3H, OCH3). The absence of a singlet at δ 2.5 confirms complete deuteration of the methyl group.

Challenges and Optimization

  • Deuterium Loss : Prolonged heating above 80°C during hydrolysis risks H/D exchange. Mitigated by using low-temperature saponification (40–50°C).

  • Polymorphism : The carboxylic acid exists in two crystalline forms. Polymorph 2 (monoclinic) is preferred for pharmaceutical applications due to superior stability.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for methylation-d3 steps, reducing reagent waste. Environmental factors:

  • Solvent Recovery : >90% methanol and DMF recycled via distillation.

  • Byproducts : Undeuterated methyl impurities are minimized to <0.5% via fractional crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-Hydroxy-3-(methyl-d3)-indole-2-carboxylic Acid.

    Reduction: 5-Methoxy-3-(methyl-d3)-indole-2-methanol or 5-Methoxy-3-(methyl-d3)-indole-2-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the deuterated methyl group.

    Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The deuterium labeling allows for detailed studies of these interactions, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Functional Features Reference
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid 5-OCH₃, 3-CD₃, 2-COOH C₁₁H₈D₃NO₃ Not reported Deuteration enhances metabolic stability
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid (3c) 5,6-di-OCH₃, 1-CH₃, 2-COOH C₁₂H₁₃NO₄ 210 Dual methoxy groups; methyl at N1
5:6-Dimethoxyindole-2-carboxylic Acid (1) 5,6-di-OCH₃, 2-COOH C₁₁H₁₁NO₄ 208 No N-methylation; higher polarity
Methyl 5-methoxy-1H-indole-2-carboxylate 5-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₃ 187–189 Esterified carboxylate; improved lipophilicity
5-Methoxy-1H-indole-3-carboxylic Acid 5-OCH₃, 3-COOH C₁₀H₉NO₃ Not reported Carboxylic acid at position 3 vs. 2
5-Methoxy-3-methyl-1H-indole-2-carboxylic Acid 5-OCH₃, 3-CH₃, 2-COOH C₁₁H₁₁NO₃ Not reported Non-deuterated methyl at position 3
Key Observations:
  • Deuteration Effects: The deuterated methyl group in this compound is expected to reduce metabolic oxidation rates compared to its non-deuterated analogue (5-Methoxy-3-methyl-1H-indole-2-carboxylic acid) .
  • Methoxy Substitutions : Compounds with dual methoxy groups (e.g., 5,6-Dimethoxy derivatives) exhibit higher melting points due to increased crystallinity and intermolecular interactions .

Metabolic and Pharmacokinetic Considerations

  • Deuteration Impact : The -CD₃ group in this compound is expected to confer a kinetic isotope effect, slowing CYP450-mediated demethylation and extending plasma half-life .
  • Comparative Solubility : Carboxylic acid derivatives (e.g., 5:6-Dimethoxyindole-2-carboxylic acid) exhibit lower lipophilicity than esterified analogues, influencing bioavailability and tissue distribution .

Biological Activity

5-Methoxy-3-(methyl-d3)-indole-2-carboxylic acid, a derivative of indole, has garnered attention for its potential biological activities, particularly in neuroprotection and as a pharmacological agent. This article reviews the compound's biological activity based on recent research findings, focusing on its neuroprotective properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a deuterated methyl group at the 3-position of the indole ring. This unique structure allows for specific metabolic studies and potential applications in drug development.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 5-methoxy-indole carboxylic acid derivatives, including this compound. These compounds have demonstrated significant activity against oxidative stress-induced neurotoxicity in various cellular models.

  • Oxidative Stress Protection : In vitro experiments using SH-SY5Y neuroblastoma cells revealed that derivatives exhibited strong protection against hydrogen peroxide (H₂O₂)-induced oxidative stress. The hydroxylated derivatives showed the most potent neuroprotection by inhibiting lipid peroxidation and superoxide radical generation .
  • MAO-B Inhibition : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson’s disease. This inhibition contributes to increased levels of neuroprotective neurotransmitters like dopamine .

The mechanisms underlying the biological activities of this compound include:

  • Antioxidant Activity : The compound acts as an antioxidant, scavenging free radicals and reducing oxidative damage. This is crucial in protecting neuronal cells from degeneration .
  • Metal Chelation : The ability to chelate metal ions may also play a role in its neuroprotective effects. By binding to iron and other metals, it can prevent metal-induced oxidative stress .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Neuroprotection in Cell Models : A study demonstrated that this compound significantly restored cell viability in SH-SY5Y cells exposed to toxic agents, achieving up to 80% viability under oxidative stress conditions .
  • Animal Studies : In rodent models of neurodegeneration, compounds derived from indole carboxylic acids showed promise as therapeutic agents. They were effective in reducing behavioral deficits associated with dopaminergic neuron loss .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other indole derivatives:

CompoundMAO-B InhibitionNeuroprotection (SH-SY5Y)Oxidative Stress Reduction
This compoundModerateHighHigh
Indole-3-propionic AcidHighModerateModerate
Hydroxylated Indole DerivativesHighVery HighVery High

Q & A

Q. What are the critical considerations for synthesizing 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid with high isotopic purity?

  • Methodological Answer : Synthesis requires deuterated reagents (e.g., CD3I or (CD3)2SO4) to ensure methyl-d3 incorporation. Key steps include:
  • Using anhydrous conditions to prevent proton-deuterium exchange .
  • Optimizing reaction temperature (e.g., 50–80°C) to balance reaction rate and isotopic integrity .
  • Purification via preparative HPLC (≥95% purity, as in ) or recrystallization to remove non-deuterated byproducts .
  • Validation via mass spectrometry (MS) and ¹H/²H NMR to confirm deuterium incorporation .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H NMR : Absence of proton signals at the methyl-d3 position (~δ 2.5–3.0 ppm) .
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
  • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥95%) .
  • LC-MS : Monitor isotopic distribution (m/z +3 for methyl-d3) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer :
  • Store at 2–8°C in amber vials to prevent photodegradation .
  • Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group .
  • Avoid prolonged exposure to solvents like DMSO, which may accelerate deuterium loss .

Advanced Research Questions

Q. How does deuterium substitution at the methyl group influence metabolic stability in biological assays?

  • Methodological Answer :
  • Isotope Effect : The C-D bond’s higher bond dissociation energy (~1–2 kcal/mol) slows enzymatic oxidation compared to C-H, extending half-life in metabolic studies .
  • Experimental Design :
  • Compare pharmacokinetics (PK) of deuterated vs. non-deuterated analogs in vitro (e.g., liver microsomes) .
  • Use LC-MS/MS to quantify deuterium retention in metabolites .

Q. What analytical challenges arise in quantifying deuterium incorporation, and how can they be resolved?

  • Methodological Answer :
  • Challenges :
  • Overlap of isotopic peaks in MS (e.g., natural abundance ¹³C vs. deuterium) .
  • Incomplete deuterium exchange during synthesis .
  • Solutions :
  • High-resolution MS (HRMS) to distinguish m/z differences (e.g., Q-TOF instruments) .
  • Isotopic enrichment calculations using ²H NMR integration .

Q. How can researchers resolve data contradictions arising from incomplete deuterium incorporation during synthesis?

  • Methodological Answer :
  • Troubleshooting Steps :

Reaction Optimization : Increase excess deuterated reagents (e.g., 2–3 eq CD3I) and extend reaction time .

Purification : Use reverse-phase chromatography to separate deuterated/non-deuterated species .

Validation : Repeat MS and NMR after each purification step to track isotopic purity .

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